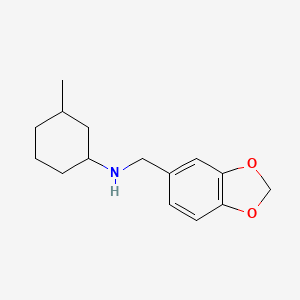

![molecular formula C19H27N3O2S B5036884 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy metabolism in cells, and its activation has been shown to have beneficial effects in a variety of physiological contexts.

Wirkmechanismus

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK activation by N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide results in the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).

Biochemical and Physiological Effects

The biochemical and physiological effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide are largely mediated by its activation of AMPK. In animal models, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has been shown to improve glucose tolerance, increase insulin sensitivity, and decrease hepatic steatosis. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide as a research tool is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR and metformin, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide does not activate other AMPK-related kinases, such as salt-inducible kinases (SIKs) and calmodulin-dependent protein kinase kinase 2 (CaMKK2). However, one limitation of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide is its relatively low potency compared to other AMPK activators. Additionally, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has been shown to have off-target effects on other proteins, such as the transcription factor CREB.

Zukünftige Richtungen

Future research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide could focus on its potential therapeutic applications in metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, further studies could investigate the off-target effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide and develop more potent and specific AMPK activators. Finally, research could explore the potential use of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide in combination with other drugs for synergistic effects on energy metabolism.

Synthesemethoden

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide involves several steps, starting from commercially available 1-adamantylamine. The amine is first reacted with 2-bromoacetyl bromide to form the corresponding amide. This intermediate is then reacted with thiourea to form the thiazole ring, and the resulting product is further reacted with butylamine to form N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide. The final product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has been extensively studied in the context of energy metabolism and metabolic diseases. It has been shown to activate AMPK in various cell types, including liver, muscle, and adipose tissue cells. AMPK activation by N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while decreasing lipogenesis and gluconeogenesis.

Eigenschaften

IUPAC Name |

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-butyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-2-3-4-20-16(23)17(24)22-18-21-15(11-25-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,2-10H2,1H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTXDSSRVXIZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5036802.png)

![N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5036820.png)

![4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5036827.png)

![N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5036833.png)

![2-adamantyl[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5036841.png)

![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5036847.png)

![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036855.png)

![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)

![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)

![methyl 4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5036885.png)

![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)